4-Propoxybenzoyl chloride
Overview
Description
4-Propoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 . This compound belongs to the family of benzoyl chlorides.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a propoxy group (–OCH2CH2CH3) at the 4-position and a carbonyl chloride (–COCl) group .
Scientific Research Applications
1. Analytical Chemistry and Detection Methods
4-Propoxybenzoyl chloride is utilized in the field of analytical chemistry. For instance, in a study by Higashi et al. (2006), it was involved in enhancing detection responses of estrogens in liquid chromatography–mass spectrometry. The research emphasized its role in derivatization methods, which are crucial for accurate and sensitive detection of biological compounds (Higashi et al., 2006).
2. Organic Synthesis and Catalysis
This compound plays a significant role in organic synthesis and catalysis. In a study conducted by Lu (2014), it was shown to be an effective phase transfer catalyst in the synthesis of specific organic compounds, like 4,4'-(phenylazanediyl) dibenzoic acid (Lu, 2014). Additionally, Jurkauskas et al. (2003) described its use in the conjugate reduction of α,β-unsaturated carbonyl compounds, highlighting its application in complex organic reactions (Jurkauskas et al., 2003).
3. Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound contributes to the development of advanced materials. Lieser et al. (1983) explored its role in the synthesis of poly(4-hydroxybenzoate), showcasing its significance in the preparation of polymers with specific properties (Lieser et al., 1983).
4. Environmental Science and Pollution Control
This compound is also instrumental in environmental science, particularly in pollution control. Sharma et al. (2010) investigated its role in the degradation of pollutants like 4-chlorophenol in wastewater, utilizing advanced oxidation processes. Such research is critical in developing effective methods for wastewater treatment and environmental remediation (Sharma et al., 2010).
properties
IUPAC Name |
4-propoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPQNQLKYYUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498139 | |
Record name | 4-Propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40782-58-9 | |
Record name | 4-Propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.